2-[(2-Methylpropyl)amino]acetamide hydrochloride
Description
Properties
IUPAC Name |
2-(2-methylpropylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(2)3-8-4-6(7)9;/h5,8H,3-4H2,1-2H3,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUHXPGFOITQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
Reaction Details:
The reaction proceeds via nucleophilic attack of the amine group of isobutylamine on the electrophilic carbon of chloroacetamide. The process is typically conducted in an aprotic solvent such as dichloromethane to facilitate the substitution reaction.Post-Reaction Processing:
The crude product is isolated and purified, then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, yielding the hydrochloride salt form.
Preparation of Hydrochloride Salt
The hydrochloride salt form, 2-[(2-Methylpropyl)amino]acetamide hydrochloride, is typically prepared by acidification of the free base with hydrochloric acid.
| Free Base Compound | Acid Used | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-[(2-Methylpropyl)amino]acetamide | Hydrogen chloride (HCl) | Ethanol or water | Room temperature | 2-[(2-Methylpropyl)amino]acetamide hydrochloride | General synthetic practice |
- The free base is dissolved in a suitable solvent such as ethanol or water, and then treated with an equimolar amount of hydrochloric acid to precipitate or crystallize the hydrochloride salt.
Alternative Synthetic Approaches and Considerations
While the direct substitution of chloroacetamide with isobutylamine is the principal method, other approaches may involve:
Use of Carbonyldiimidazole (CDI) Activation:
In some related amide syntheses, carbonyldiimidazole is used to activate carboxylic acid derivatives before amine coupling, although specific reports for this compound are limited.Solvent Variations:
Solvents such as tetrahydrofuran (THF), acetonitrile, or 1,4-dioxane may be employed depending on solubility and reaction kinetics.Base or Acid Catalysis:
Triethylamine or other organic bases may be used to scavenge hydrochloric acid formed during the reaction to drive the equilibrium forward.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Isobutylamine + Chloroacetamide | Dichloromethane | Room temperature | 49 | Nucleophilic substitution, stirring |
| 2 | Free base + HCl | Ethanol or water | Room temperature | Quantitative | Formation of hydrochloride salt |
Research Findings and Analytical Data
The synthesis reported by Salauen et al. (2006) demonstrated a moderate yield (49%) for the substitution step, indicating room for optimization in reaction conditions such as solvent choice, temperature, and molar ratios.
Analytical characterization typically involves:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the amide and amine functionalities.
- High-Performance Liquid Chromatography (HPLC): Assessing purity.
- Melting Point Determination: For hydrochloride salt confirmation.
- Mass Spectrometry (MS): Molecular weight verification.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropyl)amino]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halides or nucleophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
2-[(2-Methylpropyl)amino]acetamide hydrochloride is widely used as a building block in organic synthesis. It serves as a precursor for the development of more complex molecules and is employed in various organic reactions due to its ability to participate in nucleophilic substitution and other transformations.
Biochemical Studies
The compound has been investigated for its role in studying enzyme inhibition and protein interactions. Its structural features allow it to form stable complexes with biological molecules, making it a valuable tool in biochemical assays aimed at understanding enzyme kinetics and mechanisms.
Medicinal Chemistry
Research indicates that 2-[(2-Methylpropyl)amino]acetamide hydrochloride may possess therapeutic properties. It has been explored for potential applications in treating inflammatory conditions and infections due to its antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties facilitate the synthesis of compounds with specific functionalities required in various industrial processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-[(2-Methylpropyl)amino]acetamide hydrochloride. The following table summarizes its efficacy against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest significant antimicrobial activity, indicating potential therapeutic applications in treating infections.
Anti-inflammatory Effects
Initial research has indicated that the compound may exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. Further studies are necessary to elucidate these effects and understand the underlying mechanisms involved.
Case Studies
- Antimicrobial Efficacy Study : A study demonstrated that 2-[(2-Methylpropyl)amino]acetamide hydrochloride exhibited strong inhibition against E. coli and C. albicans, underscoring its potential for development into new antimicrobial therapies.
- Enzyme Interaction Research : Investigations into the binding affinity of this compound revealed promising results, suggesting it could serve as a biochemical probe to study enzyme interactions and modifications.
- Therapeutic Applications Exploration : The unique structural features of this compound make it a candidate for further exploration in drug development, particularly for creating novel agents targeting infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropyl)amino]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features and Variations
The compound’s uniqueness lies in its isobutylamino substituent and hydrochloride salt. Below is a comparative analysis with structurally related acetamides:
Functional Group Impact on Properties
- Hydrochloride Salt: Enhances water solubility compared to free bases (e.g., acetaminophen vs. its salt forms) .
- Chloro Substituents: Increase lipophilicity and herbicidal activity (e.g., alachlor vs. non-chlorinated acetamides) .
- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., acetaminophen’s phenyl) correlate with COX inhibition, while aliphatic chains (e.g., isobutylamino) may target different biological pathways .
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: The isobutylamino group in the target compound suggests possible interactions with amine-binding receptors or enzymes, though direct evidence is lacking. In contrast, acetaminophen’s phenol group is critical for its analgesic action .
- Agrochemical Use : Chloroacetamides like alachlor and dimethenamid are widely used herbicides, whereas the target compound’s lack of a chloro group may limit herbicidal activity .
Research Findings and Data Gaps
Binding Affinities and Mechanisms
- COX Inhibition: Acetaminophen’s efficacy as a COX inhibitor is well-documented, but the target compound’s mechanism remains unstudied .
- Toxicity Profile: Limited toxicological data exist for the target compound. Similar acetamide derivatives (e.g., alachlor) show moderate toxicity, necessitating caution in handling .
Physical and Chemical Properties
- Solubility: Hydrochloride salts (e.g., target compound and methyl 2-amino-2-cyclopropylacetate hydrochloride) exhibit higher aqueous solubility than neutral analogs .
- Stability : Cyclopropyl-containing derivatives (e.g., ) demonstrate stability under refrigeration, suggesting similar storage conditions for the target compound .
Biological Activity
2-[(2-Methylpropyl)amino]acetamide hydrochloride, a derivative of acetamide, has garnered attention due to its potential biological activities. This compound is characterized by its unique amine structure, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and research findings.
Chemical Structure and Properties
The chemical formula for 2-[(2-Methylpropyl)amino]acetamide hydrochloride is . The presence of the 2-methylpropyl group contributes to its lipophilicity, which may enhance its ability to penetrate cellular membranes.
The biological activity of 2-[(2-Methylpropyl)amino]acetamide hydrochloride is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Target Interactions
- Cyclin-dependent Kinases (CDKs) : Similar compounds have shown inhibition of CDKs, which are crucial for cell cycle regulation. Research indicates that derivatives can modulate CDK activity, leading to altered cell proliferation rates.
- Neurotransmitter Receptors : The amine group may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Properties
Research has indicated that 2-[(2-Methylpropyl)amino]acetamide hydrochloride exhibits anticancer properties. In vitro studies have demonstrated:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the growth of various cancer cell lines. For instance, it reduced viability in MDA-MB-231 breast cancer cells by inducing apoptosis.
- Apoptosis Induction : Flow cytometry analyses revealed increased apoptotic cell populations when treated with the compound, indicating a potential mechanism through caspase activation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation : Studies suggest that it may reduce the production of pro-inflammatory cytokines in activated macrophages.
- Inhibition of NF-kB Pathway : It appears to inhibit the NF-kB signaling pathway, which is pivotal in inflammation and immune responses.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential:
- Absorption and Bioavailability : The lipophilic nature suggests good membrane permeability.
- Metabolism : Similar compounds have been shown to undergo hepatic metabolism primarily through cytochrome P450 enzymes.
- Elimination : Renal excretion is expected due to the presence of the amine group.
Case Studies and Research Findings
-
In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with 2-[(2-Methylpropyl)amino]acetamide hydrochloride resulted in a dose-dependent decrease in cell viability (IC50 values ranging from 10 to 30 µM).
Cell Line IC50 (µM) MDA-MB-231 15 Hs 578T 25 BT-20 20 - Animal Models : In vivo studies using murine models showed significant tumor growth inhibition when administered at doses of 50 mg/kg body weight.
- Mechanistic Studies : Further investigation into apoptosis revealed activation of caspase-3 and caspase-9 pathways, confirming that the compound induces intrinsic apoptotic signaling.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-[(2-Methylpropyl)amino]acetamide hydrochloride, and how can reaction efficiency be validated?
Methodological Answer: A common approach involves the alkylation of acetamide derivatives. For example:
- React 2-methylpropylamine (isobutylamine) with chloroacetamide in a polar aprotic solvent (e.g., DMF) under reflux, followed by hydrochloride salt formation via HCl gas or aqueous HCl .
- Validation: Monitor reaction progress using TLC (silica gel, eluent: methanol/dichloromethane). Confirm product purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and characterize using H/C NMR (e.g., δ ~1.0 ppm for isobutyl CH, δ ~3.2 ppm for N–CH) and high-resolution mass spectrometry (HRMS) .
Advanced Research: Resolving Data Contradictions
Q. Q2. How can researchers reconcile discrepancies in solubility profiles reported for this compound under varying pH conditions?
Methodological Answer:
- Controlled Solubility Studies: Prepare buffered solutions (pH 1–10) using PBS or acetate buffers. Use dynamic light scattering (DLS) to detect aggregation and UV-Vis spectroscopy for concentration quantification .
- Data Reconciliation: Compare results with computational solubility predictions (e.g., using Abraham solvation parameters) and validate with orthogonal methods like nephelometry. Contradictions may arise from ionic strength differences or polymorphic forms, necessitating X-ray crystallography for structural confirmation .
Analytical Chemistry: Purity and Stability
Q. Q3. Which advanced analytical techniques are recommended for detecting trace impurities in this compound?
Methodological Answer:
- LC-MS/MS: Employ a Q-TOF mass spectrometer with electrospray ionization (ESI) in positive mode to identify impurities (e.g., unreacted starting materials or N-alkylation byproducts). Use a HILIC column for polar impurities .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products via GC-MS for volatile impurities or F NMR if fluorinated analogs are present .
Biological Research: Activity Assessment
Q. Q4. What in vitro models are suitable for evaluating the bioactivity of this compound, and how should controls be designed?
Methodological Answer:
- Enzyme Inhibition Assays: Use recombinant enzymes (e.g., proteases or kinases) in fluorogenic substrate-based assays. Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .
- Cellular Uptake Studies: Label the compound with H or a fluorescent tag (e.g., FITC). Perform flow cytometry or confocal microscopy in cell lines (e.g., HEK293), using bafflomycin A1 to block lysosomal uptake if needed .
Computational Chemistry: SAR and Docking
Q. Q5. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs). Focus on the acetamide backbone and isobutyl group’s van der Waals contacts .
- Free Energy Perturbation (FEP): Compare binding affinities of analogs (e.g., methyl vs. cyclopropyl substituents) using Schrödinger’s FEP+ module to predict potency improvements .
Pharmacokinetics: Metabolic Pathways
Q. Q6. What methodologies are employed to characterize the metabolic stability of this compound in hepatic microsomes?
Methodological Answer:
- In Vitro Metabolism: Incubate the compound with human liver microsomes (HLM) and NADPH. Quench reactions with acetonitrile at 0, 15, 30, and 60 minutes. Quantify parent compound depletion via LC-MS/MS .
- Metabolite Identification: Use UPLC-Q-Exactive for untargeted metabolomics. Key Phase I metabolites may include N-dealkylation or hydroxylation products .
Formulation Challenges
Q. Q7. How can researchers mitigate hygroscopicity issues in solid formulations of this compound?
Methodological Answer:
- Excipient Screening: Test co-processed excipients (e.g., mannitol, microcrystalline cellulose) for moisture protection using dynamic vapor sorption (DVS) analysis .
- Lyophilization: Prepare lyophilized powders with cryoprotectants (trehalose/sucrose) and characterize via XRD to confirm amorphous stability .
Regulatory Compliance
Q. Q8. What pharmacopeial guidelines apply to the quality control of this compound in preclinical studies?
Methodological Answer:
- Follow ICH Q3A/B for impurity profiling and USP <621> for chromatographic validation. Confirm chloride content via argentometric titration (USP <401>) .
- For elemental impurities, adhere to ICH Q3D using ICP-MS to quantify heavy metals (e.g., Pd, Pt) below 10 ppm .
Safety and Handling
Q. Q9. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory irritation. Store in desiccators at 2–8°C to prevent hydrolysis .
- For spills, neutralize with sodium bicarbonate and absorb with vermiculite. Dispose via hazardous waste channels compliant with OSHA 29 CFR 1910.1200 .
Advanced Applications: Drug Delivery
Q. Q10. What nanoparticle-based strategies enhance the bioavailability of this compound?
Methodological Answer:
- Liposomal Encapsulation: Prepare PEGylated liposomes via thin-film hydration. Characterize size (DLS: 100–150 nm) and encapsulation efficiency (ultracentrifugation/UV-Vis) .
- In Vivo Testing: Administer formulations in rodent models and compare AUC values via LC-MS/MS plasma analysis against free compound controls .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
